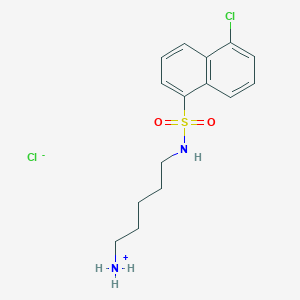

N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride

Description

Origins of Naphthalenesulfonamide Derivatives

The exploration of naphthalenesulfonamides as biologically active compounds began in the 1970s, with early studies focusing on their role as kinase inhibitors and calcium signaling modulators. The prototypical compound W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride), first synthesized in 1981, demonstrated potent calmodulin antagonism. This discovery catalyzed the development of analogs with varied alkyl chain lengths and substituents to optimize binding affinity and selectivity.

N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride, a shorter-chain derivative, was first reported in the late 2000s. Its design aimed to balance hydrophobicity and solubility, addressing limitations of earlier analogs like W-7. The hydrochloride salt formulation further enhanced its stability for in vitro applications.

Key Structural Innovations

- Alkyl Chain Optimization : Reducing the aminoalkyl chain from six (W-7) to five carbons improved membrane permeability while retaining calmodulin-binding capacity.

- Chlorination : The 5-chloro substitution on the naphthalene ring increased hydrophobic interactions with calmodulin’s binding pockets.

- Counterion Selection : The hydrochloride salt improved aqueous solubility, facilitating its use in cell-based assays.

Properties

IUPAC Name |

N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O2S.ClH/c16-14-8-4-7-13-12(14)6-5-9-15(13)21(19,20)18-11-3-1-2-10-17;/h4-9,18H,1-3,10-11,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIRROLPTDOPIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Sulfonylation of 1,5-Diaminopentane

The primary synthetic route involves the reaction of 5-chloro-1-naphthalenesulfonyl chloride with 1,5-diaminopentane under controlled conditions. The sulfonyl chloride group reacts selectively with the primary amine of 1,5-diaminopentane, forming a sulfonamide bond. A base such as triethylamine (TEA) is used to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.

Reaction Conditions

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : 0–5°C initially, gradually warmed to room temperature.

-

Stoichiometry : 1:1 molar ratio of sulfonyl chloride to diaminopentane.

-

Reaction Time : 4–6 hours.

The crude product is precipitated by adding excess hydrochloric acid, yielding the hydrochloride salt. Pilot-scale trials report yields of 68–72%.

Alternative Pathways: Reductive Amination

A secondary method involves reductive amination of 5-chloro-1-naphthalenesulfonamide with glutaraldehyde, followed by hydrogenation. This route avoids handling sulfonyl chlorides but requires palladium-based catalysts and high-pressure hydrogenation equipment. Yields are comparatively lower (55–60%) due to competing side reactions.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize efficiency and reproducibility. A patented continuous flow system (EP1184373 A1) achieves this by:

-

Mixing 5-chloro-1-naphthalenesulfonyl chloride and 1,5-diaminopentane in a microreactor.

-

Maintaining precise temperature control (±1°C) via jacketed cooling.

-

In-line neutralization with TEA and immediate salt formation using HCl gas.

Advantages :

-

90% conversion in 30 minutes.

-

Reduced solvent waste compared to batch processes.

Crystallization and Drying

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v). Industrial dryers (e.g., vacuum tray dryers) ensure residual solvent levels <0.1% (w/w), complying with ICH guidelines.

Reaction Optimization and Kinetic Studies

Solvent Effects

Solvent polarity significantly impacts reaction kinetics:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DCM | 8.93 | 72 |

| THF | 7.58 | 68 |

| Acetonitrile | 37.5 | 54 |

Polar aprotic solvents like DCM favor sulfonamide formation by stabilizing the transition state.

Temperature Profiling

Elevated temperatures (>30°C) accelerate hydrolysis of the sulfonyl chloride, reducing yields. Optimal conditions balance reaction rate and side reactions:

Activation Energy (Ea) : 45.2 kJ/mol (calculated via Arrhenius plot).

Purification and Characterization

Chromatographic Purification

Spectroscopic Validation

-

¹H NMR (300 MHz, D₂O): δ 8.65 (d, 1H, naphthalene H-8), 7.92–7.85 (m, 3H, naphthalene H-2, H-3, H-4), 3.15 (t, 2H, -CH₂NH-), 2.85 (t, 2H, -CH₂NH₂).

-

MS (ESI+) : m/z 341.1 [M+H]⁺ (calc. 340.87).

Challenges and Mitigation Strategies

By-Product Formation

The primary impurity is bis-sulfonylated diaminopentane , formed via over-reaction. Strategies to suppress this include:

-

Strict stoichiometric control (1:1 ratio).

-

Gradual addition of sulfonyl chloride to the amine solution.

Scalability Issues

Industrial scaling introduces heat transfer limitations. Solutions include:

-

Segmented flow reactors for enhanced mixing.

-

Real-time monitoring via in-line FTIR spectroscopy.

Analytical Data Tables

Table 1: Physicochemical Properties

Table 2: Industrial vs. Laboratory Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 68–72% | 85–90% |

| Reaction Time | 4–6 hours | 30 minutes |

| Purity (HPLC) | ≥95% | ≥99% |

Chemical Reactions Analysis

Types of Reactions

N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Condensation Reactions: The sulfonamide group can react with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Condensation: Reagents like formaldehyde or acetone in the presence of an acid catalyst.

Major Products

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and imine or Schiff base derivatives.

Scientific Research Applications

Biochemistry

N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride is primarily used to study calcium signaling pathways due to its antagonistic effects on calmodulin. Calmodulin is crucial for various cellular processes, including muscle contraction and cell division. The compound's inhibition of calmodulin can elucidate mechanisms underlying calcium-dependent signaling pathways.

Pharmacology

The compound has been investigated for potential therapeutic applications in diseases characterized by abnormal calcium signaling, such as:

- Cancer : Research indicates that it may inhibit cancer cell growth by disrupting calmodulin-mediated pathways, making it a candidate for cancer therapy.

- Neurodegenerative Disorders : Its ability to modulate calcium signaling may also have implications in treating conditions like Alzheimer's disease.

Cell Biology

In cell biology studies, this compound has been utilized to explore the role of calmodulin in cell proliferation and differentiation. For instance, studies on CHO-K1 cells have shown that it inhibits cell division at the G1/S phase boundary, providing insights into cell cycle regulation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar calmodulin antagonists:

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride:

- Cancer Research : A study demonstrated that this compound effectively targets calmodulin-mediated pathways in certain cancer types, suggesting its role as a potential anti-cancer agent.

- Cell Proliferation Studies : Research involving CHO-K1 cells indicated that the compound inhibited cell division at critical checkpoints in the cell cycle, reinforcing its utility in studying cellular processes.

Mechanism of Action

The compound exerts its effects by binding to calmodulin, thereby inhibiting its interaction with calcium ions. This inhibition disrupts the calcium-calmodulin signaling pathway, which is essential for various cellular processes, including muscle contraction, cell division, and signal transduction. By blocking this pathway, the compound can modulate cellular activities and has potential therapeutic applications.

Comparison with Similar Compounds

Alkyl Chain Length Variants

- N-(6-Aminohexyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride (CAS: 69762-85-2) Structural Difference: Features a 6-aminohexyl chain instead of 5-aminopentyl and a chloro substituent at the 2-position of naphthalene. Impact: The longer hexyl chain may enhance hydrophobic interactions but reduce solubility. Molecular Weight: 377.33 g/mol (vs. ~377.33 g/mol for the target compound) .

- W-5 Hydrochloride (N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride; CAS: 61714-25-8) Structural Difference: Lacks the chloro substituent and has a 6-aminohexyl chain. Impact: Absence of chloro reduces electron-withdrawing effects, likely diminishing CaM inhibition potency. Molecular weight: 342.88 g/mol .

Substituent Variants

- N-(5-Aminopentyl)-5-(dimethylamino)naphthalene-1-sulfonamide (CAS: 10121-91-2) Structural Difference: Replaces the chloro group with a dimethylamino (-N(CH₃)₂) substituent. Molecular weight: 335.46 g/mol .

- N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride Structural Difference: Chloro substituent at the 2-position instead of 1-position. Impact: The 1-position chloro in the target compound may optimize steric alignment with CaM’s binding site, enhancing inhibitory activity compared to the 2-position isomer .

Pharmacological and Biochemical Comparisons

Key Findings :

Chloro Substituent Position : The 1-chloro configuration in the target compound maximizes CaM binding via optimal steric and electronic interactions, whereas 2-chloro analogues (e.g., CAS 69762-85-2) show reduced potency .

Alkyl Chain Length: Shorter chains (5-aminopentyl vs. 6-aminohexyl) balance solubility and binding affinity. Longer chains increase hydrophobicity but may hinder solubility .

Functional Group Effects : Electron-withdrawing groups (e.g., -Cl) enhance CaM antagonism compared to electron-donating groups (e.g., -N(CH₃)₂) .

Biological Activity

N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride, also known as N-(5-APS)-2-Cl-Naphthalenesulfonamide hydrochloride, is a synthetic compound that has garnered attention for its biological activity, particularly as a calmodulin antagonist. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Chemical Formula : C₁₆H₁₈ClN₂O₂S

- Molecular Weight : 340.868 g/mol

- CAS Number : 118896-95-0

The compound features a naphthalene sulfonamide structure, which is crucial for its interaction with biological targets, particularly calmodulin, a calcium-binding messenger protein involved in various cellular processes.

N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride functions primarily by inhibiting calmodulin. This inhibition disrupts calcium-dependent signaling pathways, affecting numerous physiological processes:

- Cell Proliferation : Studies indicate that the compound can inhibit the proliferation of cancer cells by interfering with calmodulin-dependent pathways.

- Calcium Signaling : By binding to calmodulin, the compound prevents it from activating various target enzymes, which can lead to alterations in intracellular calcium levels and subsequent cellular responses .

Inhibition of Cancer Cell Growth

Research has demonstrated that N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride can inhibit the growth of certain cancer cell lines. For instance:

- Study Findings : In vitro studies have shown that this compound significantly reduces the viability of bladder transitional cancer cells by modulating intracellular calcium levels and disrupting calmodulin-dependent signaling pathways .

Effects on Calcium Levels

The compound's ability to influence intracellular calcium levels has been a focal point in understanding its biological activity:

- Calcium Dynamics : Similar compounds like W-7 (a closely related calmodulin inhibitor) have been shown to increase intracellular free Ca²⁺ levels in a concentration-dependent manner. This suggests that N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride may exhibit similar effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride, it is beneficial to compare it with structurally similar compounds, particularly other calmodulin antagonists like W-7.

Case Studies and Research Findings

Several studies have explored the potential therapeutic applications of N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride:

- Cancer Research : A study indicated that this compound could be effective against specific cancer types by targeting calmodulin-mediated pathways.

- Cell Proliferation Studies : Research involving CHO-K1 cells demonstrated that the compound inhibited cell division at the G1/S phase boundary, suggesting its potential as a tool for studying cell cycle regulation .

Q & A

Q. What is the primary biochemical mechanism of action of N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride?

N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride functions as a calmodulin (CaM) antagonist, competitively inhibiting CaM-dependent processes such as enzyme activation and ion channel modulation. Structural analogs (e.g., W-5 isomer and related naphthalenesulfonamides) bind to CaM’s hydrophobic pockets, disrupting its interaction with target proteins like cAMP phosphodiesterase and myosin light-chain kinase . The chloro and sulfonamide groups enhance binding specificity, while the aminopentyl chain facilitates membrane permeability .

Q. How can researchers synthesize and characterize this compound?

Synthesis typically involves nucleophilic substitution between 5-chloro-1-naphthalenesulfonyl chloride and 5-aminopentylamine under controlled pH, followed by hydrochloride salt formation. Purity is verified via HPLC (≥95%) and structural confirmation via H/C NMR and high-resolution mass spectrometry. Crystallographic analysis (e.g., using SHELX programs) can resolve sulfonamide geometry and hydrogen-bonding patterns, critical for structure-activity studies .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm, characteristic of naphthalene derivatives) is standard. LC-MS/MS enhances sensitivity for low-concentration cellular assays. Fluorescence polarization assays are used to measure CaM binding affinity (reported values for analogs range from 10–50 µM) .

Advanced Research Questions

Q. How should experimental design account for potential off-target effects in CaM inhibition studies?

Researchers must include:

- Negative controls : Use CaM-independent enzyme systems (e.g., CaM knockout cells) to confirm specificity.

- Dose-response curves : Establish IC values in target pathways (e.g., CaM-stimulated phosphodiesterase) to differentiate primary effects from nonspecific inhibition.

- Orthogonal assays : Combine fluorescence resonance energy transfer (FRET) with electrophysiology to validate CaM-dependent ion channel modulation .

Structural analogs (e.g., W-12 hydrochloride) with varying alkyl chain lengths or substitution patterns can help isolate target-specific effects .

Q. How can researchers resolve contradictions in reported bioactivity data across cell types?

Discrepancies may arise from:

- Cell-specific CaM isoform expression : Use RNA-seq or proteomics to correlate compound efficacy with CaM variant abundance.

- Differential membrane permeability : Compare intracellular concentrations via LC-MS in different cell lines.

- Metabolic stability : Assess compound half-life using liver microsome assays to rule out degradation artifacts .

Q. What strategies optimize solubility and stability for in vivo applications?

Q. How does the aminopentyl chain length influence CaM antagonism compared to hexyl analogs?

Shorter chains (e.g., pentyl vs. hexyl) reduce nonspecific hydrophobic interactions but may decrease binding affinity. Molecular dynamics simulations suggest the pentyl chain optimally balances CaM’s methionine-rich pockets, while hexyl derivatives exhibit stronger off-target kinase inhibition .

Q. What orthogonal techniques validate target engagement in complex biological systems?

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., benzophenone) to crosslink the compound to CaM, followed by pull-down assays and LC-MS identification.

- Thermal shift assays : Monitor CaM melting temperature () shifts upon compound binding to confirm direct interaction .

Methodological Notes

- Structural Analysis : SHELX software is recommended for crystallographic refinement of sulfonamide derivatives, leveraging its robust handling of twinned data and high-resolution structures .

- Data Reproducibility : Cross-validate bioactivity using ≥2 independent assays (e.g., FRET and surface plasmon resonance) to mitigate assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.